Stearoxypropyl dimethylamine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

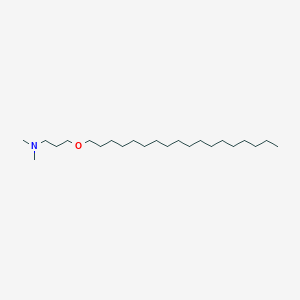

N,N-dimethyl-3-octadecoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H49NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-23-20-21-24(2)3/h4-23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQZSXXOSYWJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H49NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169948 | |

| Record name | Stearoxypropyl dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17517-01-0 | |

| Record name | N,N-Dimethyl-3-(octadecyloxy)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17517-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearoxypropyl dimethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017517010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearoxypropyl dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-3-(octadecyloxy)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEAROXYPROPYL DIMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VZ9S47W35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Stearoxypropyl Dimethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Stearoxypropyl dimethylamine (B145610). The information is curated for professionals in research, scientific, and drug development fields, with a focus on data presentation, experimental methodologies, and visual representation of its mechanism of action in its primary application.

Core Physicochemical Properties

Stearoxypropyl dimethylamine is a tertiary amine featuring a long hydrophobic alkyl chain connected via an ether linkage to a hydrophilic dimethylaminopropyl group. This amphiphilic nature dictates its chemical behavior and applications, primarily as a cationic surfactant and conditioning agent.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental measurements, other values are computational estimations due to the limited availability of public experimental data for this specific compound.

| Property | Value | Data Type | Reference(s) |

| IUPAC Name | N,N-dimethyl-3-octadecoxypropan-1-amine | Nomenclature | [1][2] |

| CAS Number | 17517-01-0 | Identifier | [2][3][4] |

| Molecular Formula | C₂₃H₄₉NO | Structural | [1][2][3] |

| Molecular Weight | 355.6 g/mol | Experimental | [1][3] |

| Physical State | Solid at room temperature | Experimental | [2] |

| Melting Point | Data not publicly available | - | - |

| Boiling Point | Data not publicly available | - | - |

| Solubility | Limited in water (0.002619 mg/L at 25°C); solubility increases in acidic conditions. | Estimated | [3] |

| pKa | 8.2 (measured in 20% water in ethanol) | Experimental | [5] |

| LogP (XLogP3-AA) | 9.3 | Computed | [1][3] |

| Mass Spectrometry Data | [M+H]⁺: 356.38868 m/z[M+Na]⁺: 378.37062 m/z[M+NH₄]⁺: 373.41522 m/z | Experimental |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not widely published. However, the following sections describe standard laboratory methodologies that can be employed for their determination.

Melting Point Determination (Capillary Method)

A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus.[6][7]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of high purity.

Boiling Point Determination (Thiele Tube Method)

For an accurate determination of the boiling point of a liquid at atmospheric pressure, the Thiele tube method is a common and effective technique.[8]

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (such as mineral oil or silicone oil). The side arm of the Thiele tube is heated gently.

-

Heating and Observation: As the oil heats, the liquid in the test tube will begin to boil, and a steady stream of bubbles will emerge from the capillary tube. Heating is then discontinued.

-

Measurement: The temperature at which the liquid just begins to be drawn back into the capillary tube upon cooling is recorded as the boiling point. At this temperature, the vapor pressure of the liquid equals the atmospheric pressure.

Solubility Determination

The solubility of this compound can be determined using a standard shake-flask method followed by quantification.[9][10]

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol (B145695), octanol) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated solution is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry) or gas chromatography.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the conjugate acid of this compound can be determined by potentiometric titration.[11]

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (as indicated, 20% ethanol in water was previously used).[5]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the amine has been protonated (the half-equivalence point).

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) between n-octanol and water can be determined using the shake-flask method, which is a classical and reliable approach.

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically n-octanol due to its high lipophilicity). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation and Quantification: The two phases are separated, and the concentration of this compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Mechanism of Action in Hair Conditioning

In the context of its primary application in personal care products, this compound functions as a conditioning agent for hair. Its mechanism is based on the electrostatic interaction between its cationic head group and the negatively charged surface of the hair. This interaction does not involve classical biological signaling pathways but rather a surface-adsorption phenomenon.

Under acidic formulation conditions (pH below its pKa of 8.2), the tertiary amine group of this compound becomes protonated, acquiring a positive charge. Hair, particularly when damaged, carries a negative surface charge due to the deprotonation of carboxylic acid groups in its protein structure. The positively charged this compound molecules are then attracted to and adsorb onto the hair surface, neutralizing the negative charges. This leads to several benefits:

-

Reduced Static and Flyaways: The neutralization of surface charges minimizes electrostatic repulsion between hair fibers.

-

Cuticle Smoothing: The adsorbed molecules form a thin film on the hair shaft, which helps to flatten and smooth the cuticles.

-

Improved Combability and Detangling: The smoothed surface reduces friction between hair strands, making them easier to comb and detangle, both wet and dry.

-

Enhanced Softness and Shine: The uniform film on the hair surface improves light reflection, leading to increased shine, and provides a softer, silkier feel.

Visualization of Hair Conditioning Mechanism

The following diagram illustrates the logical workflow of the hair conditioning mechanism of this compound.

Caption: Mechanism of action of this compound as a hair conditioning agent.

References

- 1. essentialsbycatalina.com [essentialsbycatalina.com]

- 2. theformulatorshop.com [theformulatorshop.com]

- 3. sophixnatural.com [sophixnatural.com]

- 4. nbinno.com [nbinno.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Stearoxypropyl Dimethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Stearoxypropyl dimethylamine (B145610) (also known as N-[3-(dimethylamino)propyl]octadecanamide). The information presented herein is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the manufacturing process of this tertiary amidoamine surfactant.

Introduction

Stearoxypropyl dimethylamine is a cationic surfactant widely utilized in the cosmetics and personal care industries, primarily as a conditioning agent in hair care products. Its ability to neutralize the negative charge of hair proteins leaves hair smooth, manageable, and with reduced static. This document outlines the core chemical processes involved in its industrial production, from the initial reaction to the final purification stages.

Synthesis of this compound

The primary method for synthesizing this compound is through the amidation of stearic acid with 3-dimethylaminopropylamine (B130723) (DMAPA). This reaction involves the formation of an amide bond between the carboxyl group of stearic acid and the primary amine group of DMAPA.

Reaction Mechanism

The synthesis proceeds via a direct amidation reaction. Stearic acid is reacted with DMAPA, typically at elevated temperatures, to form the corresponding amide and water as a byproduct. The reaction may be catalyzed to improve efficiency and reaction rates.

Experimental Protocol

A representative experimental protocol for the synthesis of a long-chain fatty amide, based on industrial processes, is as follows:

-

Reactant Charging: A reaction vessel is charged with stearic acid and a catalytic amount of a suitable catalyst, such as hypophosphorous acid.

-

Inert Atmosphere: The vessel is purged with an inert gas, such as nitrogen, to prevent oxidation.

-

DMAPA Addition: 3-dimethylaminopropylamine (DMAPA) is added to the reaction mixture. The addition may be done portion-wise to control the exothermic reaction.

-

Heating and Reaction: The mixture is heated to a temperature range of 140°C to 180°C. The reaction is typically held at this temperature for several hours to ensure completion.

-

Water Removal: Water formed during the reaction is continuously removed to drive the equilibrium towards the product side.

-

Monitoring: The progress of the reaction can be monitored by measuring the acid value of the mixture to determine the consumption of stearic acid.

Quantitative Data for Synthesis

The following table summarizes typical reaction parameters for the synthesis of fatty amides, which are analogous to the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | Stearic Acid, 3-dimethylaminopropylamine (DMAPA) | |

| Catalyst | Hypophosphorous Acid | |

| Initial Temperature | 50°C - 80°C | |

| Reaction Temperature | 140°C - 180°C | |

| Reaction Time | 4 - 8 hours | |

| Pressure | Atmospheric |

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Purification of this compound

Following the synthesis, the crude product contains unreacted starting materials, the catalyst, and other byproducts. A multi-step purification process is necessary to achieve the desired purity for commercial applications.

Purification Methods

The common purification steps include distillation, filtration, and potentially crystallization.

-

Distillation: Steam distillation is often employed to remove any excess volatile reactants, particularly unreacted DMAPA.

-

Filtration: The product is filtered to remove any solid impurities or byproducts.

-

Inert Gas Purging: A Chinese patent suggests a refining method that includes purging with an inert gas like nitrogen at the reaction temperature to remove residual DMAPA.

Experimental Protocol for Purification

A general purification protocol can be described as follows:

-

Removal of Excess DMAPA: The crude reaction mixture is subjected to steam distillation to remove unreacted DMAPA. Alternatively, the mixture can be purged with an inert gas at an elevated temperature.

-

Neutralization and Washing (Optional): The product may be washed with water to remove any water-soluble impurities.

-

Filtration: The purified product is filtered to remove any particulate matter.

-

Drying: The final product is dried under vacuum to remove any residual water.

Quantitative Data for Purification

| Parameter | Method | Purpose | Reference |

| Removal of Excess Reactant | Steam Distillation or Inert Gas Purging | To remove unreacted DMAPA | |

| Removal of Solid Impurities | Filtration | To remove particulate matter | |

| Removal of Water | Vacuum Drying | To obtain the final anhydrous product |

Purification Workflow Diagram

Caption: Purification workflow for this compound.

Quality Control and Analytical Methods

To ensure the quality of the final product, various analytical techniques are employed to determine its purity and chemical structure.

-

Acid Value Titration: To quantify the amount of unreacted stearic acid.

-

Amine Value Titration: To determine the content of the tertiary amine.

-

Chromatography (GC/HPLC): To separate and quantify the main product and any impurities.

-

Spectroscopy (FTIR, NMR): To confirm the chemical structure of the synthesized molecule.

Conclusion

The synthesis and purification of this compound involve a straightforward amidation reaction followed by a series of purification steps to remove unreacted starting materials and byproducts. The process, while conceptually simple, requires careful control of reaction conditions and purification procedures to obtain a high-purity product suitable for its intended applications in the cosmetic and personal care industries. This guide provides a foundational understanding of the key technical aspects of its production.

The Core Mechanism of Stearoxypropyl Dimethylamine in Lipid Nanoparticles: An In-depth Technical Guide

Disclaimer: Publicly available scientific literature lacks specific quantitative experimental data for Stearoxypropyl dimethylamine (B145610) in the context of lipid nanoparticle (LNP) formulations. This guide will, therefore, provide a comprehensive overview of the mechanism of action based on the well-understood principles of tertiary amine-containing ionizable lipids, which are structurally and functionally analogous to Stearoxypropyl dimethylamine. The quantitative data, experimental protocols, and visualizations presented are based on representative ionizable lipids and are intended to illustrate the expected behavior and analytical methodologies for a lipid of this class.

Introduction to Ionizable Lipids in mRNA Delivery

The advent of mRNA-based therapeutics and vaccines has been largely enabled by the development of effective delivery systems, with lipid nanoparticles (LNPs) at the forefront. At the heart of these LNPs are ionizable lipids, a class of cationic lipids with a unique pH-dependent charge. This compound belongs to this class, featuring a tertiary amine headgroup that can be protonated, a stearoxypropyl tail, and a linker. This structure is pivotal for its dual role: effectively encapsulating negatively charged mRNA during formulation and facilitating its release into the cytoplasm of target cells.

This technical guide will delve into the core mechanism of action of this compound and similar tertiary amine-containing ionizable lipids within LNPs. We will explore its role in LNP assembly, its critical function in endosomal escape, and the key physicochemical properties that govern its efficacy.

Mechanism of Action: A Two-Step Process

The mechanism of action of this compound in LNPs can be understood as a two-step process that is finely tuned to the different pH environments the LNP encounters from formulation to cellular delivery.

Step 1: mRNA Encapsulation during LNP Formulation

During the formulation of LNPs, typically through rapid mixing techniques like microfluidics, the components are combined in an acidic aqueous buffer (pH ~4.0). In this acidic environment, the tertiary amine group of this compound becomes protonated, conferring a positive charge to the lipid. This positive charge is crucial for the electrostatic interaction with the negatively charged phosphate (B84403) backbone of the mRNA molecules. This interaction neutralizes the charge of the mRNA, allowing it to be condensed and efficiently encapsulated within the hydrophobic core of the forming nanoparticle. The other lipid components, such as phospholipids (B1166683) (e.g., DSPC), cholesterol, and a PEG-lipid, self-assemble around this mRNA-lipid core to form the final LNP structure.

Step 2: Endosomal Escape and Cytosolic Delivery

Once administered, the LNPs circulate in the bloodstream at a physiological pH of ~7.4. At this neutral pH, the tertiary amine of this compound is largely deprotonated and thus, the LNP has a near-neutral surface charge. This is advantageous as it reduces non-specific interactions with blood components and healthy tissues, prolonging circulation time.

Upon reaching target cells, LNPs are taken up through endocytosis into membrane-bound vesicles called endosomes. As the endosome matures, its internal pH progressively drops to ~5.0-6.5. In this acidic environment, the tertiary amine of this compound once again becomes protonated. This protonation is the trigger for endosomal escape, which is thought to occur through two primary, non-mutually exclusive mechanisms:

-

Membrane Fusion and Destabilization: The positively charged this compound can interact with negatively charged lipids present in the endosomal membrane. This interaction can disrupt the lipid bilayer of the endosome, leading to the formation of non-bilayer lipid phases that promote fusion between the LNP and the endosomal membrane. This fusion event creates a pore through which the encapsulated mRNA can be released into the cytoplasm.

-

Proton Sponge Effect: The tertiary amine groups of this compound can act as a "proton sponge." As protons are pumped into the endosome, they are absorbed by the amine groups. To maintain charge neutrality, an influx of chloride ions and water follows, leading to osmotic swelling and eventual rupture of the endosomal membrane, releasing the LNP and its mRNA cargo into the cytoplasm.

Once in the cytoplasm, the mRNA is released from the LNP and can be translated by the cell's ribosomal machinery to produce the protein of interest.

Data Presentation: Physicochemical Properties of Representative LNPs

The following tables summarize typical quantitative data for LNPs formulated with a representative C18 tertiary amine-containing ionizable lipid, analogous to this compound. These values are critical quality attributes (CQAs) that are routinely measured to ensure the consistency and efficacy of LNP formulations.

| Parameter | Representative Value | Method of Analysis |

| pKa | 6.2 - 6.8 | 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) Assay |

| Particle Size (Z-average) | 80 - 120 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential (at pH 7.4) | -10 mV to +10 mV | Electrophoretic Light Scattering (ELS) |

| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |

Table 1: Physicochemical Properties of a Representative Tertiary Amine LNP Formulation.

| In Vitro Assay | Cell Line | Representative Result |

| Transfection Efficiency | HEK293, HeLa | High expression of reporter protein (e.g., luciferase) |

| Cell Viability | HEK293, HeLa | > 80% at therapeutic concentrations |

Table 2: In Vitro Performance of a Representative Tertiary Amine LNP Formulation.

| In Vivo Study | Animal Model | Key Finding |

| Biodistribution | Mouse | Primary accumulation in the liver and spleen following intravenous injection. |

Table 3: In Vivo Biodistribution of a Representative Tertiary Amine LNP Formulation.

Mandatory Visualizations

LNP Formulation and mRNA Encapsulation Workflow

Caption: Workflow for the formulation of mRNA-LNPs using microfluidic mixing.

Cellular Uptake and Endosomal Escape Signaling Pathway

Caption: Schematic of LNP cellular uptake and endosomal escape leading to protein expression.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

LNP Formulation by Microfluidic Mixing

Objective: To formulate mRNA-LNPs with controlled size and high encapsulation efficiency.

Protocol:

-

Preparation of Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and a PEG-lipid in absolute ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration is typically 10-25 mg/mL.

-

Preparation of mRNA Solution: Dilute the mRNA to the desired concentration (e.g., 0.1-1 mg/mL) in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0).

-

Microfluidic Mixing: Set up a microfluidic mixing device (e.g., NanoAssemblr). Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

-

Pump the two solutions through the microfluidic cartridge at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous:organic). The rapid mixing induces nanoprecipitation and self-assembly of the LNPs.

-

Purification: The resulting LNP dispersion is dialyzed against phosphate-buffered saline (PBS), pH 7.4, for at least 6 hours to remove the ethanol and unencapsulated mRNA.

-

Sterilization and Storage: The purified LNPs are sterile-filtered through a 0.22 µm filter and stored at 4°C.

Determination of pKa using the TNS Assay

Objective: To determine the apparent pKa of the ionizable lipid within the LNP formulation.

Protocol:

-

Prepare a series of buffers with pH values ranging from 3 to 10.

-

Prepare a stock solution of 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) in DMSO (e.g., 300 µM).

-

In a 96-well black plate, add a small volume of the LNP dispersion to each well containing the different pH buffers.

-

Add the TNS stock solution to each well to a final concentration of ~1 µM.

-

Incubate the plate in the dark for 5-10 minutes.

-

Measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~445 nm.

-

Plot the fluorescence intensity against the pH. The pKa is the pH value at which 50% of the maximum fluorescence is observed.

Measurement of mRNA Encapsulation Efficiency using RiboGreen Assay

Objective: To quantify the percentage of mRNA that is successfully encapsulated within the LNPs.

Protocol:

-

Prepare a RiboGreen working solution by diluting the stock reagent in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

-

Prepare two sets of LNP samples:

-

Set A (Total mRNA): Dilute the LNP dispersion in TE buffer containing a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release all the mRNA.

-

Set B (Free mRNA): Dilute the LNP dispersion in TE buffer without surfactant.

-

-

Add the RiboGreen working solution to both sets of samples and to a standard curve of free mRNA.

-

Incubate in the dark for 5 minutes.

-

Measure the fluorescence at an excitation of ~480 nm and an emission of ~520 nm.

-

Calculate the concentration of total mRNA and free mRNA using the standard curve.

-

Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total mRNA - Free mRNA) / Total mRNA] x 100

In Vitro Transfection Assay

Objective: To evaluate the ability of the mRNA-LNPs to deliver mRNA and induce protein expression in cultured cells.

Protocol:

-

Cell Seeding: Seed a suitable cell line (e.g., HEK293 or HeLa) in a 96-well plate at a density that will result in ~80% confluency at the time of transfection.

-

LNP Treatment: The next day, dilute the mRNA-LNPs (encoding a reporter protein like luciferase or GFP) in cell culture medium to achieve the desired final mRNA concentration.

-

Remove the old medium from the cells and add the LNP-containing medium.

-

Incubate the cells for 24-48 hours at 37°C and 5% CO2.

-

Assay for Protein Expression:

-

For luciferase, lyse the cells and measure luminescence using a luciferase assay kit.

-

For GFP, measure fluorescence using a plate reader or visualize the cells using fluorescence microscopy.

-

Confocal Microscopy for Endosomal Escape

Objective: To visualize the colocalization of LNPs with endosomal markers and their subsequent escape into the cytoplasm.

Protocol:

-

Labeling: Formulate LNPs with a fluorescently labeled lipid (e.g., DiD) and encapsulate fluorescently labeled mRNA (e.g., Cy5-mRNA).

-

Cell Seeding: Seed cells on glass-bottom dishes suitable for confocal microscopy.

-

Transfection and Staining: Treat the cells with the fluorescent LNPs. At various time points (e.g., 2, 4, 8 hours), fix the cells and stain for endosomal markers (e.g., anti-EEA1 for early endosomes, anti-LAMP1 for late endosomes/lysosomes) using immunofluorescence.

-

Imaging: Acquire z-stack images using a confocal microscope.

-

Analysis: Analyze the images to determine the extent of colocalization between the LNPs, mRNA, and endosomal markers over time. The appearance of mRNA signal in the cytoplasm that is not colocalized with endosomal markers indicates endosomal escape.

Conclusion

This compound, as a representative of tertiary amine-containing ionizable lipids, plays a multifaceted and critical role in the success of lipid nanoparticles for mRNA delivery. Its pH-responsive nature allows for efficient encapsulation of mRNA in an acidic environment and facilitates its release from endosomes into the cytoplasm of target cells. The precise tuning of its physicochemical properties, particularly its pKa, is essential for optimizing the balance between delivery efficiency and safety. The experimental protocols outlined in this guide provide a robust framework for the characterization and evaluation of LNPs formulated with this compound or other novel ionizable lipids, paving the way for the development of next-generation mRNA therapeutics.

structural analysis of Stearoxypropyl dimethylamine

An In-Depth Technical Guide to the Structural Analysis of Stearoxypropyl Dimethylamine (B145610)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoxypropyl dimethylamine is a long-chain aliphatic tertiary amine with applications primarily in the cosmetics and personal care industries, where it functions as a conditioning agent, emulsifier, and antistatic agent. Its molecular structure, comprising a long hydrophobic stearyl chain and a hydrophilic dimethylamine head group connected by an ether linkage, imparts its surfactant properties.

A precise structural analysis is paramount for ensuring product quality, verifying purity, identifying potential impurities from synthesis, and understanding its function in formulations. It is crucial to distinguish this compound from a structurally similar compound, Stearamidopropyl dimethylamine. The former contains an ether bond (-C-O-C-), while the latter features an amide bond (-C(=O)N-), leading to significant differences in chemical properties and reactivity. This guide focuses exclusively on the structural characterization of this compound (CAS: 17517-01-0).[1]

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of an 18-carbon saturated alkyl (stearyl) group linked via an ether oxygen to a propyl group, which is terminally substituted with a dimethylamine moiety. The key physicochemical properties derived from public chemical databases are summarized below.

| Property | Value | Source |

| IUPAC Name | N,N-dimethyl-3-octadecoxypropan-1-amine | [1] |

| CAS Number | 17517-01-0 | [1] |

| Molecular Formula | C₂₃H₄₉NO | [1] |

| Molecular Weight | 355.6 g/mol | [1] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCOCCCN(C)C | [1] |

Integrated Workflow for Structural Analysis

A comprehensive structural elucidation of this compound requires an integrated approach, utilizing multiple analytical techniques. A logical workflow ensures that data from each method complements the others, leading to an unambiguous structural confirmation.

Caption: Logical workflow for the comprehensive .

Key Analytical Techniques and Experimental Protocols

The following sections detail the primary analytical methods for characterizing the structure of this compound, including generalized experimental protocols and expected data.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to deduce structural information from fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly suitable for this molecule due to its volatility.

Experimental Protocol (GC-MS):

-

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

-

Inlet: Split/splitless injector at 280-300°C.

-

Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5-10 minutes.

-

MS Conditions: EI source at 70 eV. Mass scan range of m/z 40-600.

Expected Fragmentation Pattern: The molecular ion peak [M]⁺ at m/z 355 is expected but may be weak or absent in EI. The most characteristic fragmentation is the alpha-cleavage adjacent to the nitrogen atom, which is a dominant process for amines.[2][3] Cleavage of the ether bond can also occur.

| m/z (Predicted) | Fragment Ion Structure | Fragmentation Pathway |

| 355 | [C₂₃H₄₉NO]⁺ | Molecular Ion [M]⁺ |

| 340 | [C₂₂H₄₆NO]⁺ | Loss of a methyl radical (•CH₃) from the N-terminus |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage, forming [CH₂=N(CH₃)₂]⁺. This is often the base peak. |

| 298 | [C₁₈H₃₇O-CH₂-CH₂]⁺ | Cleavage between Cα and Cβ of the propyl amine group. |

| 255 | [C₁₈H₃₉]⁺ | Cleavage at the ether C-O bond, loss of •O(CH₂)₃N(CH₃)₂ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR identifies the chemical environment of protons, while ¹³C NMR identifies the different carbon atoms.

Experimental Protocol (¹H and ¹³C NMR):

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquisition (¹H): Acquire spectrum with a standard pulse program, typically with 16-32 scans.

-

Acquisition (¹³C): Acquire spectrum using a proton-decoupled pulse sequence, typically requiring several hundred to a few thousand scans for adequate signal-to-noise. DEPT-135 experiments can be run to distinguish between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Chemical Shifts (in CDCl₃): Protons nearer to the electronegative oxygen and nitrogen atoms are shifted downfield.[2][4][5]

| Protons | Approx. δ (ppm) | Multiplicity | Integration |

| C H₃-(CH₂)₁₆- | 0.88 | Triplet (t) | 3H |

| CH₃-(C H₂)₁₆- | 1.25 | Broad Multiplet | ~32H |

| -O-C H₂-CH₂- | 3.41 | Triplet (t) | 2H |

| -O-CH₂-C H₂- | 1.80 | Quintet (p) | 2H |

| -CH₂-C H₂-N- | 2.35 | Triplet (t) | 2H |

| -N-(C H₃)₂ | 2.22 | Singlet (s) | 6H |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃): Similar to ¹H NMR, carbons closer to heteroatoms are deshielded and appear at higher chemical shifts.[5]

| Carbons | Approx. δ (ppm) |

| C H₃-(CH₂)₁₆- | 14.1 |

| CH₃-(C H₂)₁₆- | 22.7 - 31.9 |

| -O-C H₂-CH₂- | 71.5 |

| -O-CH₂-C H₂- | 29.5 |

| -CH₂-C H₂-N- | 57.0 |

| -N-(C H₃)₂ | 45.4 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (FTIR):

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed neat as a thin film between two KBr or NaCl plates (if liquid at room temp) or as a KBr pellet (if solid).

-

Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ by averaging 16-32 scans at a resolution of 4 cm⁻¹.

Expected Characteristic Absorption Bands: The spectrum will be dominated by alkane C-H stretches, with a key diagnostic peak for the C-O-C ether linkage. As a tertiary amine, it will lack N-H stretching bands.[4][6]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2950 - 2850 | C-H Stretch | Alkane (CH₂, CH₃) |

| 1470 - 1450 | C-H Bend | Alkane |

| 1150 - 1050 | C-O-C Stretch | Ether (strong, diagnostic) |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine |

Proposed Synthesis Pathway and Impurity Profiling

While specific manufacturing processes are often proprietary, a chemically logical route for synthesizing this compound is the Williamson ether synthesis. This pathway informs the potential process-related impurities that must be monitored during quality control.

Caption: Proposed Williamson ether synthesis route for this compound.

This synthesis involves the deprotonation of stearyl alcohol with a strong base to form the stearyl alkoxide, followed by nucleophilic substitution on 3-chloro-N,N-dimethylpropan-1-amine.

Potential Impurities:

-

Unreacted Starting Materials: Stearyl alcohol and 3-chloro-N,N-dimethylpropan-1-amine.

-

Side Products: Elimination products from the chloro-amine starting material.

-

Homocoupling Products: Dimerization of starting materials.

These impurities can be detected and quantified using the chromatographic and spectroscopic techniques described above, particularly GC-MS for its high sensitivity and separation capabilities.

Conclusion

The is achieved through a synergistic combination of mass spectrometry, NMR spectroscopy, and FTIR spectroscopy. While MS confirms the molecular weight and provides fragmentation clues, NMR offers definitive proof of the atomic connectivity and carbon-hydrogen framework. FTIR serves as a rapid method to confirm the presence of key functional groups, notably the characteristic ether linkage, and the absence of others (like amide or hydroxyl groups). This multi-faceted analytical approach is essential for the unambiguous structural confirmation, purity assessment, and quality control of this compound in research and commercial applications.

References

An In-depth Technical Guide to Stearoxypropyl Dimethylamine (CAS 17517-01-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoxypropyl dimethylamine (B145610), with the CAS number 17517-01-0, is a tertiary amine known chemically as N,N-dimethyl-3-octadecoxypropan-1-amine. Its molecular structure, featuring a long hydrophobic octadecyl chain linked via an ether bond to a hydrophilic dimethylaminopropyl group, imparts amphiphilic properties. Primarily utilized in the cosmetics and personal care industry, it functions as a conditioning agent, emulsifier, and antistatic agent, particularly in hair care formulations. This technical guide provides a comprehensive overview of the available physicochemical data, toxicological information, and a discussion of its synthesis and potential, though currently unexplored, applications in drug development. All quantitative data is presented in structured tables, and detailed descriptions of the standard experimental protocols used for their determination are provided.

Chemical Identity and Physicochemical Properties

Stearoxypropyl dimethylamine is a long-chain aliphatic tertiary amine. Its structure combines a lipophilic stearoxy group with a hydrophilic dimethylamine terminus, making it effective at interfaces.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 17517-01-0 |

| IUPAC Name | N,N-dimethyl-3-octadecoxypropan-1-amine |

| Molecular Formula | C₂₃H₄₉NO |

| Molecular Weight | 355.64 g/mol [1] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCOCCCN(C)C |

| InChI Key | BHQZSXXOSYWJSZ-UHFFFAOYSA-N |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These values were determined using standardized OECD test guidelines.

| Property | Value | Method |

| Physical State | Solid at room temperature | Visual Observation |

| Melting Point | 24 ± 1.5 °C (Pour Point) | OECD TG 102 |

| Boiling Point | 390 ± 1 °C at 101.55 kPa | OECD TG 103[1] |

| Density | 880 kg/m ³ at 20 °C | OECD TG 109[1] |

| Vapor Pressure | 1.8 x 10⁻⁸ kPa at 25 °C | OECD TG 104[1] |

| Water Solubility | < 1 mg/L | Not specified |

| Log P (n-octanol/water) | > 6.50 at 20 °C | OECD TG 107[1] |

| pKa | 8.2 (for a close analogue) | Not specified[1] |

Synthesis

While specific, detailed industrial synthesis protocols for this compound are proprietary, a plausible and common method for creating such ether-amine compounds is via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Proposed Synthesis Pathway

The synthesis would likely involve two main steps:

-

Formation of the Alkoxide: Stearyl alcohol (1-octadecanol) is reacted with a strong base, such as sodium hydride (NaH), to deprotonate the alcohol and form the sodium stearyl alkoxide.

-

Nucleophilic Substitution (SN2 Reaction): The resulting alkoxide then acts as a nucleophile, attacking 3-(dimethylamino)propyl chloride. The chlorine atom is displaced, forming the ether linkage and yielding this compound.

References

A Technical Guide to the Research Applications of C23H49NO: A Novel Long-Chain N-Acylethanolamine, "Tricosanoylethanolamine"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the burgeoning research applications of the novel long-chain N-acylethanolamine (NAE), Tricosanoylethanolamine (C23H49NO). While a specific compound with this molecular formula is not extensively characterized in public literature, its structure suggests significant potential as a bioactive lipid molecule. Drawing parallels with well-studied long-chain fatty acid amides and NAEs, this document outlines the prospective biological activities, mechanisms of action, and key research applications for Tricosanoylethanolamine. Detailed experimental protocols and data presentation are provided to facilitate further investigation into this promising class of molecules.

Introduction to Tricosanoylethanolamine

Long-chain N-acylethanolamines are a class of lipid mediators that play crucial roles in various physiological processes.[1][2] These molecules, comprised of a long-chain fatty acid linked to ethanolamine, are involved in signaling pathways that regulate inflammation, pain, and energy metabolism.[1][2] Prominent members of this family, such as N-arachidonoylethanolamine (anandamide), are well-known for their function as endocannabinoids.[1] Saturated and monounsaturated NAEs, while not typically binding to cannabinoid receptors, exhibit significant anti-inflammatory, analgesic, and anorexic effects through other receptor systems, such as peroxisome proliferator-activated receptor α (PPARα).[2]

The hypothetical molecule, Tricosanoylethanolamine, with the molecular formula C23H49NO, represents a very long-chain NAE. Its extended acyl chain suggests unique biophysical properties, potentially leading to high-affinity interactions with specific protein targets and distinct partitioning within cellular membranes. This guide will explore the potential of Tricosanoylethanolamine as a novel therapeutic agent and research tool.

Physicochemical Properties of Tricosanoylethanolamine

The following table summarizes the predicted physicochemical properties of Tricosanoylethanolamine. These values are estimated based on its molecular structure and serve as a guide for experimental design.

| Property | Predicted Value |

| Molecular Formula | C23H49NO |

| Molecular Weight | 355.64 g/mol |

| IUPAC Name | N-(2-hydroxyethyl)tricosanamide |

| Appearance | White to off-white waxy solid |

| Melting Point | 85-90 °C |

| Boiling Point | > 400 °C (decomposes) |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, DMSO, chloroform) |

| LogP (predicted) | ~8.5 |

Potential Research Applications and Mechanism of Action

Based on the known biological activities of other long-chain NAEs, Tricosanoylethanolamine is hypothesized to have significant potential in the following research areas:

-

Anti-Inflammatory Research: Long-chain NAEs are known to exert anti-inflammatory effects.[1] Tricosanoylethanolamine may modulate inflammatory pathways by activating nuclear receptors like PPARα or by inhibiting the expression of pro-inflammatory cytokines.

-

Neurological Disorders: Fatty acid amides, such as oleamide, have demonstrated roles in regulating sleep and mood by interacting with neurotransmitter systems.[3] The very long chain of Tricosanoylethanolamine could allow it to cross the blood-brain barrier and interact with novel neurological targets.

-

Metabolic Diseases: NAEs are involved in the regulation of energy balance and lipid metabolism.[1] Research into Tricosanoylethanolamine could uncover new therapeutic approaches for metabolic disorders such as obesity and type 2 diabetes.

Hypothesized Mechanism of Action: PPARα Activation

A plausible mechanism of action for Tricosanoylethanolamine is the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism and inflammation.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological activity of Tricosanoylethanolamine.

Cell Culture and Treatment

-

Cell Lines: Macrophage cell lines (e.g., RAW 264.7) for inflammation studies; Hepatocyte cell lines (e.g., HepG2) for metabolic studies.

-

Culture Conditions: Cells are to be maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Tricosanoylethanolamine should be dissolved in DMSO to prepare a stock solution. Cells are to be treated with varying concentrations of Tricosanoylethanolamine (e.g., 1-100 µM) for specified time periods (e.g., 6-24 hours). A vehicle control (DMSO) must be included in all experiments.

Luciferase Reporter Assay for PPARα Activation

This assay is used to determine if Tricosanoylethanolamine can activate PPARα.[4]

-

Materials: PPARα reporter plasmid (containing a luciferase gene under the control of a PPAR response element), a transfection reagent, and a luciferase assay kit.

-

Methodology:

-

Seed cells in a 24-well plate.

-

Co-transfect the cells with the PPARα reporter plasmid and a control plasmid (e.g., β-galactosidase) using a suitable transfection reagent.

-

After 24 hours, treat the cells with Tricosanoylethanolamine or a known PPARα agonist (positive control).

-

Following a 24-hour incubation, lyse the cells and measure luciferase activity using a luminometer.

-

Normalize the luciferase activity to the control plasmid expression to account for transfection efficiency.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to measure the effect of Tricosanoylethanolamine on the expression of PPARα target genes.

-

Methodology:

-

Treat cells with Tricosanoylethanolamine as described in section 4.1.

-

Isolate total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using primers specific for PPARα target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the experimental workflow for investigating the anti-inflammatory effects of Tricosanoylethanolamine.

Summary of Quantitative Data

The following table presents hypothetical data from the described experiments to illustrate the potential effects of Tricosanoylethanolamine.

| Experiment | Parameter Measured | Vehicle Control | Tricosanoylethanolamine (10 µM) | Positive Control (e.g., Fenofibrate) |

| PPARα Luciferase Reporter Assay | Relative Luciferase Units (RLU) | 1.0 ± 0.1 | 4.5 ± 0.5 | 6.2 ± 0.6 |

| qRT-PCR (CPT1A Gene Expression) | Fold Change vs. Vehicle | 1.0 ± 0.2 | 3.8 ± 0.4 | 5.1 ± 0.5 |

| ELISA (TNF-α Secretion in LPS-stimulated Macrophages) | TNF-α Concentration (pg/mL) | 500 ± 50 | 150 ± 20 | 100 ± 15 |

Conclusion

While the specific compound C23H49NO, or Tricosanoylethanolamine, remains a hypothetical molecule for the purposes of this guide, its structural characteristics place it within the highly bioactive class of long-chain N-acylethanolamines. The potential research applications in inflammation, neurology, and metabolic diseases are substantial. The provided experimental protocols and hypothesized data offer a framework for the systematic investigation of this and other novel long-chain fatty acid amides. Further research in this area is warranted to uncover new therapeutic agents and to deepen our understanding of lipid signaling in health and disease.

References

- 1. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

The Toxicological Profile of Stearoxypropyl Dimethylamine: An In-depth Technical Guide

Disclaimer: This technical guide addresses the potential toxicological profile of Stearoxypropyl dimethylamine (B145610). It is critical to note that publicly available toxicological data for this specific compound is exceedingly limited. To provide a comprehensive overview for researchers, scientists, and drug development professionals, this document includes extensive data on a structurally related compound, Stearamidopropyl dimethylamine . While these molecules share similarities, their toxicological profiles may differ significantly. The information on Stearamidopropyl dimethylamine is presented for comparative and informational purposes and should not be directly extrapolated to Stearoxypropyl dimethylamine without independent verification.

Executive Summary

Chemical Identity

| Compound | CAS Number | Molecular Formula | Structure |

| This compound | 17517-01-0 | C23H49NO | (Structure not readily available for direct display) |

| Stearamidopropyl dimethylamine | 7651-02-7 | C23H48N2O | (Structure not readily available for direct display) |

Toxicological Profile of this compound

The available toxicological information for this compound is primarily derived from hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

3.1 Hazard Classification

According to PubChem, this compound is associated with the following GHS hazard statements:

-

H290: May be corrosive to metals.

-

H314: Causes severe skin burns and eye damage.

-

H318: Causes serious eye damage.

-

H400: Very toxic to aquatic life.

-

H410: Very toxic to aquatic life with long lasting effects.

Toxicological Profile of Stearamidopropyl Dimethylamine

The following sections detail the toxicological data available for Stearamidopropyl dimethylamine. It is imperative to reiterate that this data is not directly applicable to this compound.

4.1 Acute Toxicity

Studies on the acute toxicity of Stearamidopropyl dimethylamine have been conducted via the oral route. The oral LD50 in rats was determined to be greater than 2000 mg/kg body weight, suggesting low acute oral toxicity.[1]

Table 1: Acute Oral Toxicity of Stearamidopropyl Dimethylamine

| Species | Route | LD50 | Reference |

| Rat (Wistar) | Oral | > 2000 mg/kg bw | [1] |

4.2 Irritation and Sensitization

Skin Irritation: Dermal irritation studies on Stearamidopropyl dimethylamine have generally shown it to be non-irritating to skin in animal studies, even at high concentrations.[1] However, some studies on related fatty acid amidopropyl dimethylamines have indicated a potential for mild to moderate skin irritation under certain conditions.

Eye Irritation: Ocular irritation studies have produced mixed results. While many studies report no to minimal irritation, one study found severe ocular irritation when tested at 100% in rabbit eyes.[1][2] Low concentrations (0.6%) have also been reported to be severely irritating to the eyes of rabbits.[3]

Skin Sensitization: Stearamidopropyl dimethylamine and other fatty acid amidopropyl dimethylamines are considered potential dermal sensitizers.[2] This sensitization potential may be partly attributed to the presence of the impurity 3,3-dimethylaminopropylamine (DMAPA).[2] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that these ingredients are safe for use in cosmetics when formulated to be non-sensitizing.[1][4]

4.3 Genotoxicity

Stearamidopropyl dimethylamine has been evaluated for its genotoxic potential in multiple assays.

-

Ames Test (Bacterial Reverse Mutation Assay): Stearamidopropyl dimethylamine was found to be non-mutagenic in S. typhimurium and E. coli strains, both with and without metabolic activation.[1]

-

In vitro Chromosome Aberration Test: In a study using human peripheral blood lymphocytes, Stearamidopropyl dimethylamine did not induce a significant increase in chromosomal aberrations, with or without metabolic activation.[1]

-

Mouse Lymphoma Assay: The compound was not mutagenic in the mouse lymphoma L5178Y TK+/- cell mutation assay.[1]

Based on these results, Stearamidopropyl dimethylamine is not considered to be genotoxic.[5]

Table 2: Genotoxicity Studies on Stearamidopropyl Dimethylamine

| Assay | Test System | Concentration/Dose | Result | Reference |

| Ames Test | S. typhimurium & E. coli | Up to 5000 µ g/plate | Negative | [1] |

| Chromosome Aberration | Human Lymphocytes | Up to 25 µg/ml | Negative | [1] |

| Mouse Lymphoma | L5178Y TK+/- cells | 0.003 to 60 µg/ml | Negative | [1] |

4.4 Carcinogenicity

No carcinogenicity studies on Stearamidopropyl dimethylamine or other fatty acid amidopropyl dimethylamines were found in the reviewed literature.[1][5]

4.5 Reproductive and Developmental Toxicity

A reproduction and developmental toxicity screening study was conducted on Stearamidopropyl dimethylamine in Wistar rats according to OECD Guideline 421. The No-Observed-Adverse-Effect Level (NOAEL) for parental systemic toxicity and for reproductive and developmental toxicity was determined to be 200 mg/kg body weight/day, the highest dose tested.[1]

Table 3: Reproductive and Developmental Toxicity of Stearamidopropyl Dimethylamine

| Species | Study Type | NOAEL | Reference |

| Rat (Wistar) | OECD 421 | 200 mg/kg bw/day | [1] |

Experimental Protocols

The following are descriptions of the methodologies for key toxicological experiments, based on OECD guidelines, which are relevant to the assessment of compounds like this compound and Stearamidopropyl dimethylamine.

5.1 Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

-

Test System: Typically, the albino rabbit is used.

-

Procedure: A small area of the animal's skin is clipped free of fur. The test substance (0.5 g for solids or 0.5 mL for liquids) is applied to the skin under a gauze patch. The exposure period is typically 4 hours. After exposure, the patch and any residual test substance are removed.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored, and the potential for irritation is classified based on the severity and reversibility of the observed effects.

5.2 Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Test System: The albino rabbit is the recommended species.

-

Procedure: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The severity of the lesions is scored to determine the irritation potential.

5.3 Skin Sensitization (OECD 406 - Guinea Pig Maximization Test)

This test is used to determine if a substance can cause skin sensitization (allergic contact dermatitis).

-

Test System: The guinea pig is the animal model used.

-

Procedure: The test consists of two phases: induction and challenge.

-

Induction Phase: The animals are initially exposed to the test substance through intradermal injections, with and without an adjuvant (Freund's Complete Adjuvant) to enhance the immune response, followed by a topical application.

-

Challenge Phase: After a rest period of 10-14 days, the animals are challenged with a topical application of the test substance.

-

-

Observations: The skin reaction at the challenge site is observed at 24 and 48 hours after the challenge application and scored for erythema and edema. A substance is classified as a sensitizer (B1316253) if a significantly higher proportion of test animals show a positive reaction compared to a control group.

5.4 Bacterial Reverse Mutation Test (OECD 471 - Ames Test)

This in vitro test is used to detect gene mutations.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that have been mutated to require a specific amino acid (e.g., histidine for Salmonella) for growth are used.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, derived from rat liver enzymes). The mixture is plated on a minimal agar (B569324) medium that lacks the required amino acid.

-

Observations: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize the necessary amino acid and form visible colonies. The number of revertant colonies is counted, and a substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to a negative control.

5.5 In Vitro Mammalian Chromosome Aberration Test (OECD 473)

This in vitro test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.

-

Test System: Established cell lines (e.g., Chinese Hamster Ovary cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

-

Procedure: Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation. The cells are then treated with a substance that arrests them in metaphase.

-

Observations: The chromosomes are harvested, stained, and examined under a microscope for structural abnormalities such as breaks, gaps, and exchanges. A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations.

Visualizations

Caption: GHS Hazard Classifications for this compound.

Caption: General Workflow for Toxicological Assessment of a Chemical Substance.

Conclusion

The toxicological profile of this compound remains largely uncharacterized in publicly accessible literature. The available GHS hazard classifications point towards a potential for severe skin and eye damage, as well as significant aquatic toxicity, warranting a cautious approach in its handling and use.

In contrast, the structurally related compound, Stearamidopropyl dimethylamine, has been more thoroughly investigated. The available data suggests it has low acute oral toxicity, is not genotoxic, and does not pose a significant risk for reproductive or developmental toxicity at the doses tested. However, it is considered a potential skin sensitizer, and its potential for eye irritation is a point of concern, with some conflicting reports.

For professionals in research and drug development, the lack of data on this compound underscores the need for comprehensive toxicological testing to establish a reliable safety profile before its use in any application with potential for human or environmental exposure. The data on Stearamidopropyl dimethylamine can serve as a preliminary guide for identifying potential areas of toxicological concern that may warrant investigation for this compound, but it is not a substitute for compound-specific safety evaluation.

References

Stearoxypropyl Dimethylamine: A Cationic Lipid Primarily in Cosmetics, Not a Key Player in Drug Delivery

While the user requested an in-depth technical guide on the role of Stearoxypropyl dimethylamine (B145610) as a cationic lipid in drug delivery, a comprehensive review of scientific literature and patent databases reveals that this compound is predominantly utilized in the cosmetics industry, with no significant body of evidence supporting its use in drug delivery applications.

Stearoxypropyl dimethylamine, with the IUPAC name N,N-dimethyl-3-octadecoxypropan-1-amine and CAS number 17517-01-0, is a known cationic surfactant. Its chemical properties, particularly its ability to acquire a positive charge, make it effective as a conditioning and antistatic agent in hair care products. However, its potential as a cationic lipid for the formulation of lipid nanoparticles (LNPs) for delivering therapeutics like mRNA or siRNA is not documented in the available scientific literature.

Chemical and Physical Properties

While data on its use in drug delivery is scarce, some of its fundamental properties have been reported.

| Property | Value | Source |

| IUPAC Name | N,N-dimethyl-3-octadecoxypropan-1-amine | PubChem |

| CAS Number | 17517-01-0 | PubChem |

| Molecular Formula | C23H49NO | PubChem |

| Molecular Weight | 355.6 g/mol | PubChem |

| pKa (predicted) | 9.42 | NICNAS Report |

| pKa (measured for close analogue) | 8.2 (in 2:8 water/ethanol mixture) | NICNAS Report |

The pKa value is a critical parameter for ionizable cationic lipids in drug delivery, as it influences the lipid's charge at different physiological pH values, which is crucial for nucleic acid encapsulation and endosomal escape. While a predicted pKa is available, the lack of experimental data in relevant biological systems for this compound limits any theoretical assessment of its suitability for drug delivery.

The Role of Cationic Lipids in Drug Delivery: A General Overview

Cationic lipids are essential components of LNPs for the delivery of nucleic acid-based drugs. Their primary functions include:

-

Encapsulation of Nucleic Acids: The positively charged headgroup of the cationic lipid interacts with the negatively charged phosphate (B84403) backbone of nucleic acids like mRNA and siRNA, leading to their condensation and encapsulation within the lipid core of the nanoparticle.

-

Facilitating Cellular Uptake: The overall positive surface charge of the LNPs can enhance their interaction with the negatively charged cell membrane, promoting cellular uptake, primarily through endocytosis.

-

Promoting Endosomal Escape: This is a critical step for the successful delivery of the therapeutic payload. Inside the cell, the LNPs are enclosed in endosomes. The acidic environment of the late endosome protonates the tertiary amine of the ionizable cationic lipid, leading to a net positive charge. This charged lipid can then interact with the anionic lipids of the endosomal membrane, disrupting the membrane and allowing the nucleic acid to escape into the cytoplasm where it can exert its therapeutic effect.

Visualizing the General LNP Drug Delivery Pathway

The following diagram illustrates the general mechanism by which cationic lipid-containing LNPs deliver their nucleic acid cargo into a target cell.

Conclusion: A Case of Mistaken Identity for a Drug Delivery Hero

Researchers and drug development professionals seeking to formulate lipid nanoparticles for nucleic acid delivery would be better served by focusing on well-characterized and clinically validated cationic lipids such as DLin-MC3-DMA, SM-102, or other proprietary ionizable lipids that have a proven track record in preclinical and clinical studies. These lipids have extensive documentation regarding their synthesis, formulation, and mechanism of action, which are essential for the development of safe and effective drug delivery systems.

Methodological & Application

Application Notes & Protocols: Formulation of Lipid Nanoparticles with Stearoxypropyl Dimethylamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) are at the forefront of non-viral gene delivery, most notably demonstrated by their use in mRNA vaccines. A critical component of these delivery vehicles is the ionizable cationic lipid, which is essential for encapsulating negatively charged nucleic acid cargo and facilitating its release into the cytoplasm. Stearoxypropyl dimethylamine (B145610) represents a class of ionizable lipids that possess a tertiary amine. This amine group is protonated at acidic pH, allowing for efficient complexation with nucleic acids during formulation, and becomes neutral at physiological pH.[1][2] This pH-dependent charge is crucial for the endosomal escape of the LNP cargo.

These application notes provide a comprehensive protocol for the formulation and characterization of LNPs using Stearoxypropyl dimethylamine or a similar ionizable lipid. The methodology is based on the widely adopted microfluidic mixing technique, which offers excellent reproducibility and control over nanoparticle characteristics.[3]

LNP Formulation and Characterization Workflow

The overall process involves preparing distinct lipid and nucleic acid phases, mixing them under controlled conditions to induce LNP self-assembly, and then characterizing the resulting nanoparticles for critical quality attributes.

Materials and Reagents

-

Lipids:

-

Ionizable Lipid (e.g., this compound)

-

Helper Phospholipid (e.g., DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

PEG-Lipid (e.g., DMG-PEG 2000)

-

-

Solvents & Buffers:

-

Ethanol (B145695) (200 proof, molecular biology grade)

-

Citrate (B86180) Buffer (50 mM, pH 4.0)

-

Phosphate-Buffered Saline (PBS), pH 7.4 (Nuclease-free)

-

-

Nucleic Acid Cargo:

-

mRNA or siRNA of interest

-

-

Characterization Reagents:

-

Quant-iT™ RiboGreen™ RNA Assay Kit

-

Triton X-100 (10% solution)

-

Nuclease-free water

-

Experimental Protocols

This protocol describes the preparation of LNPs using a microfluidic device, such as a NanoAssemblr.[3][4] The process involves the rapid mixing of a lipid solution in ethanol with a nucleic acid solution in an acidic aqueous buffer.[5]

-

Preparation of Lipid Stock (Organic Phase):

-

Bring all lipid stocks to room temperature. Some lipids like DSPC and cholesterol may require gentle heating (e.g., 60-65°C) to fully dissolve in ethanol.[6]

-

In a sterile glass vial, combine the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specified molar ratio (see Table 1). A common ratio is 50:10:38.5:1.5.[4][6]

-

Vortex thoroughly to ensure a homogenous mixture. This is the organic phase.

-

-

Preparation of Nucleic Acid Stock (Aqueous Phase):

-

Thaw the mRNA or siRNA stock on ice.

-

Dilute the nucleic acid to the desired concentration in a low pH buffer, such as 50 mM citrate buffer (pH 4.0).[7] This acidic environment ensures the ionizable lipid becomes protonated upon mixing.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid-ethanol mixture (organic phase) and the nucleic acid-buffer mixture (aqueous phase) into separate syringes.

-

Set the flow rate ratio (FRR) of the aqueous phase to the organic phase, typically at 3:1.[4][8]

-

Set the total flow rate (TFR). A common starting TFR is 12 mL/min.[4]

-

Initiate the mixing process. The rapid mixing causes a drop in ethanol concentration, leading to the self-assembly of lipids into LNPs that encapsulate the nucleic acid.[9]

-

Collect the resulting milky-white LNP solution from the outlet.

-

-

Purification and Buffer Exchange:

-

To remove ethanol and raise the pH to a physiological level, the collected LNP solution must be dialyzed.

-

Transfer the LNP solution to a dialysis cassette (e.g., 10-14 kDa MWCO).

-

Dialyze against sterile PBS (pH 7.4) at 4°C. Perform at least two buffer exchanges over 12-24 hours.[4]

-

-

Sterilization and Storage:

-

After dialysis, recover the LNP formulation.

-

Sterilize the final LNP solution by passing it through a 0.22 µm syringe filter.[10]

-

Store the LNPs at 4°C for short-term use.

-

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are measured using Dynamic Light Scattering (DLS).[11]

-

Dilute a small aliquot of the final LNP formulation in 1x PBS (for size and PDI) or 0.1x PBS (for zeta potential) to an appropriate concentration for the DLS instrument.[11]

-

Analyze the sample according to the instrument's protocol.

-

Record the Z-average diameter (nm), PDI, and zeta potential (mV). An acceptable PDI is typically < 0.2, indicating a monodisperse population of nanoparticles.

B. Nucleic Acid Encapsulation Efficiency (EE%)

The EE% is determined using a fluorescent dye assay, such as the RiboGreen assay, which measures the amount of unencapsulated (free) nucleic acid.[8]

-

Prepare a Standard Curve: Create a series of nucleic acid standards of known concentrations in the assay buffer.

-

Prepare LNP Samples:

-

Sample A (Total RNA): Dilute the LNP formulation in TE buffer. Add Triton X-100 to a final concentration of 0.2-0.5% to lyse the LNPs and release all encapsulated RNA.[6]

-

Sample B (Free RNA): Dilute the same LNP formulation in TE buffer without the addition of Triton X-100.

-

-

Assay:

-

Add the RiboGreen reagent (diluted according to the manufacturer's protocol) to the standards and samples in a 96-well plate.

-

Incubate for 5 minutes in the dark.

-

Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

-

-

Calculation:

-

Use the standard curve to determine the RNA concentration in Sample A ([RNA]Total) and Sample B ([RNA]Free).

-

Calculate the Encapsulation Efficiency using the formula: EE (%) = (([RNA]Total - [RNA]Free) / [RNA]Total) x 100

-

Representative Data and Parameters

The following tables summarize typical formulation parameters and expected characterization results for mRNA LNPs.

Table 1: Typical LNP Formulation Parameters

| Parameter | Value | Reference |

|---|---|---|

| Lipid Molar Ratio | ||

| Ionizable Lipid:DSPC:Chol:PEG | 50 : 10 : 38.5 : 1.5 | [4][6][7] |

| Microfluidic Mixing | ||

| Aqueous:Organic Flow Rate Ratio | 3:1 | [4][8] |

| Total Flow Rate (TFR) | 2 - 12 mL/min | [4] |

| N:P Ratio |

| (Ionizable Lipid Nitrogen : RNA Phosphate) | ~3 - 6 |[7][12] |

Table 2: Expected LNP Characteristics

| Characteristic | Target Value | Method |

|---|---|---|

| Z-Average Diameter | 80 - 120 nm | DLS |

| Polydispersity Index (PDI) | < 0.2 | DLS |

| Zeta Potential (at pH 7.4) | Near-neutral (-10 to +10 mV) | DLS |

| Encapsulation Efficiency (EE%) | > 90% | RiboGreen Assay |

Mechanism of Action: Endosomal Escape

The efficacy of LNP-mediated delivery hinges on the ability of the nucleic acid cargo to escape the endosome and enter the cytoplasm. The ionizable lipid is the key driver of this process.

-

Uptake: LNPs enter target cells via endocytosis.

-